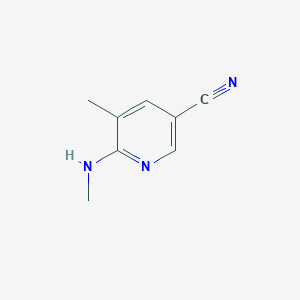

5-methyl-6-(methylamino)nicotinonitrile

Description

General Chemical Context of Nicotinonitrile Scaffolds in Organic Chemistry

Nicotinonitrile, also known as 3-cyanopyridine, is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a nitrile group at the 3-position. This structural framework is a cornerstone in organic synthesis and medicinal chemistry due to the versatile reactivity of both the pyridine ring and the cyano group. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic and steric properties to the molecule. The nitrogen atom's lone pair of electrons influences the ring's reactivity, often directing electrophilic substitution to the 3- and 5-positions.

The cyano group (-C≡N) is a powerful electron-withdrawing group, which further modulates the reactivity of the pyridine ring. It can also be transformed into a variety of other functional groups, including carboxylic acids, amides, and amines, making nicotinonitrile a valuable synthon for the construction of more complex molecules. The combination of these two functional units within the nicotinonitrile scaffold provides a rich platform for the development of novel compounds with diverse applications.

Significance of Substituted Nicotinonitriles in Heterocyclic Compound Research

Substituted nicotinonitriles are a class of compounds that have garnered considerable attention in heterocyclic compound research. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic characteristics. These modifications can profoundly influence the biological activity of the resulting compounds.

The synthesis of substituted nicotinonitriles often involves multi-component reactions, which are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. Common synthetic strategies include the condensation of aldehydes, malononitrile, and a source of ammonia, or the modification of pre-existing pyridine rings. researchgate.net The diversity of available synthetic methods enables the creation of large libraries of substituted nicotinonitriles for screening in various biological assays. As a result, these compounds have emerged as privileged scaffolds in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities.

Research Trajectory and Importance of 5-methyl-6-(methylamino)nicotinonitrile within Nicotinonitrile Analogues

Within the vast family of nicotinonitrile analogues, this compound has emerged as a compound of interest, primarily as a key intermediate in the synthesis of more complex therapeutic agents. Its structure, featuring a methyl group at the 5-position and a methylamino group at the 6-position, provides specific steric and electronic properties that are leveraged in multi-step synthetic pathways.

The importance of this compound is highlighted by its appearance in several patents for the development of novel pharmaceuticals. For instance, it has been cited in patents related to the synthesis of Gcn2 and PERK kinase inhibitors, as well as quinazoline (B50416) compounds, which are classes of molecules with potential applications in oncology and other therapeutic areas. chiralen.com The strategic use of this compound as a building block underscores its value in the rational design and synthesis of new chemical entities with desired biological activities. While detailed research focusing solely on the properties of this compound is not extensively published, its role as a crucial precursor in cutting-edge research is well-documented in the patent literature.

Interactive Data Table: Properties of Nicotinonitrile and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Nicotinonitrile | C6H4N2 | 104.11 | Parent scaffold, versatile synthon |

| This compound | C8H9N3 | 147.18 | Key intermediate in pharmaceutical synthesis |

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

5-methyl-6-(methylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-6-3-7(4-9)5-11-8(6)10-2/h3,5H,1-2H3,(H,10,11) |

InChI Key |

DQLCGWYGCBJTOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC)C#N |

Origin of Product |

United States |

Investigation of Chemical Reactivity and Mechanistic Transformations of 5 Methyl 6 Methylamino Nicotinonitrile

Reactivity Profiles of the Nitrile Moiety in Nicotinonitrile Systems (e.g., reduction reactions)

The nitrile group (C≡N) in 5-methyl-6-(methylamino)nicotinonitrile is a versatile functional group that can undergo a variety of chemical transformations. Its carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org

Reduction of the nitrile group is a common transformation that leads to the formation of a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the corresponding amine after an aqueous workup. libretexts.org

| Reaction | Reagents | Product | Mechanism |

| Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by water | 5-methyl-6-(methylamino)pyridin-3-yl)methanamine | Nucleophilic addition of hydride |

Another important reaction of the nitrile group is hydrolysis, which can be performed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com In acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for the nucleophilic attack of water. libretexts.orglibretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

Organometallic reagents, such as Grignard reagents, can also react with the nitrile group. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine leads to the formation of a ketone. libretexts.orglibretexts.org

Chemical Transformations of the Methylamino Group (e.g., nucleophilic substitution reactions)

The methylamino group at the 6-position of the pyridine (B92270) ring is a key site for chemical modification. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a range of transformations, including N-alkylation, N-acylation, and participation in nucleophilic substitution reactions.

While the methylamino group itself is a poor leaving group, it can be transformed into a better leaving group, for instance, by conversion to a diazonium salt. However, a more common scenario involves the methylamino group acting as a nucleophile or participating in reactions that modify its structure. For example, it can be acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivative.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Pyridine Nucleus

The pyridine ring in this compound is substituted with two electron-donating groups (methyl and methylamino) and one electron-withdrawing group (nitrile). The interplay of these substituents, along with the inherent electron-deficient nature of the pyridine ring, governs the patterns of electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS):

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.comutexas.edu However, the presence of strong electron-donating groups like the methylamino and methyl groups can activate the ring towards EAS. libretexts.org The directing effects of these substituents need to be considered. The methylamino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating, ortho-, para-director. libretexts.orgmasterorganicchemistry.com In pyridine, electrophilic attack is generally favored at the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.compearson.com Given the substitution pattern of this compound, the most likely position for electrophilic attack would be the C4 position, which is ortho to the methyl group and meta to the methylamino group.

Nucleophilic Aromatic Substitution (NAS):

The pyridine ring is inherently electron-deficient and therefore more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions. quimicaorganica.orgquora.comstackexchange.com In this compound, the presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. While the methylamino group at the 6-position is not a good leaving group, a nucleophilic attack could potentially occur at the 2- or 4-positions if a suitable leaving group were present. If a strong nucleophile is used, it is possible to displace a hydride ion, especially with an oxidative workup. quimicaorganica.org The stability of the intermediate Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of NAS reactions. youtube.com

| Substitution Type | Directing Effects of Substituents | Predicted Position of Attack |

| Electrophilic Aromatic Substitution | Methyl (ortho, para-directing), Methylamino (ortho, para-directing) | C4 |

| Nucleophilic Aromatic Substitution | Nitrile (activates ring) | C2, C4 (if a leaving group is present) |

Cyclization Reactions and Annulation Strategies for Fused Heterocycles (e.g., formation of furo[2,3-b]pyridine (B1315467) derivatives)

The structure of this compound provides opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. The proximity of the functional groups on the pyridine ring can be exploited to construct new rings. For instance, derivatives of 6-aminonicotinonitriles are known precursors for the synthesis of various fused heterocycles. researchgate.net

A plausible strategy for forming a furo[2,3-b]pyridine derivative would involve the introduction of a suitable functional group on the nitrogen of the methylamino group that can then react with the nitrile. For example, N-alkylation of the methylamino group with a halo-ketone followed by intramolecular cyclization could lead to the formation of a fused furan (B31954) ring. The nitrile group can participate in cyclization by acting as an electrophile.

Another approach could involve the transformation of the nitrile group into a functionality that can react with a substituent introduced at the C4 position. The versatility of the nitrile group allows for its conversion into various other functional groups, which can then be utilized in cyclization strategies. nih.gov

Rational Derivatization Approaches for Structural Modification of this compound

The structural modification of this compound can be approached by targeting its three main functional components. Such derivatization is often pursued in medicinal chemistry to explore structure-activity relationships. nih.govnih.govmdpi.com

Modification of the Nitrile Group:

Reduction: Conversion to a primary amine introduces a basic and nucleophilic center.

Hydrolysis: Formation of a carboxylic acid provides a site for esterification or amidation.

Addition of Nucleophiles: Reaction with organometallic reagents can introduce new carbon-carbon bonds and lead to ketones.

Modification of the Methylamino Group:

N-Alkylation/N-Arylation: Introduction of various alkyl or aryl substituents can modulate the steric and electronic properties.

N-Acylation: Formation of amides can alter the hydrogen bonding capabilities and electronic nature of the substituent.

Conversion to other functional groups: The amino group can be a starting point for the synthesis of other nitrogen-containing functionalities.

Modification of the Pyridine Ring:

Electrophilic Aromatic Substitution: Introduction of substituents at the C4 position can be achieved under suitable conditions.

Nucleophilic Aromatic Substitution: If a leaving group is present or can be introduced, further functionalization of the ring is possible.

These derivatization strategies allow for the systematic exploration of the chemical space around the core structure of this compound, enabling the fine-tuning of its chemical and biological properties.

Rigorous Spectroscopic Characterization and Structural Elucidation of Nicotinonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy is utilized to identify the number and environment of hydrogen atoms in a molecule. For "5-methyl-6-(methylamino)nicotinonitrile," the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the methylamino group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), while the methyl and methylamino protons would appear in the upfield region.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The carbon atom of the nitrile group (-CN) is expected to have a characteristic chemical shift in the range of 115-125 ppm. Aromatic carbons and the carbons of the methyl and methylamino groups will also exhibit signals in their respective typical ranges.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 160 |

| C-CH₃ | 2.0 - 2.5 | 15 - 25 |

| NH-CH₃ | 2.8 - 3.2 | 30 - 40 |

| C-NH | Not Applicable | 150 - 160 |

| C-CN | Not Applicable | 100 - 110 |

| CN | Not Applicable | 115 - 125 |

Infrared (IR) Spectroscopic Investigations for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to display characteristic absorption bands. A strong, sharp absorption band around 2220-2260 cm⁻¹ would be indicative of the nitrile (-C≡N) stretching vibration. The N-H stretching vibration of the secondary amine (methylamino group) would likely appear as a moderate band in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹, and C=C and C=N stretching vibrations from the pyridine (B92270) ring would appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Frequency (ν, cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) would be suitable for "this compound," as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. This would allow for the direct determination of the molecular weight.

High-Resolution ESI-MS (HR-ESI-MS) would provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, showing the loss of characteristic fragments such as the methyl or methylamino groups.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula (C₈H₉N₃ for "this compound"). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Interactive Data Table: Theoretical Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 65.28 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 6.16 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 28.56 |

| Total | 147.20 | 100.00 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of "this compound" is expected to show absorption bands characteristic of the substituted pyridine ring system. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic nature of the substituents.

Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, compounds with extended π-conjugated systems, such as certain nicotinonitrile derivatives, may exhibit fluorescence. This technique can provide insights into the electronic structure and excited-state properties of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination (where applicable to related derivatives)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of "this compound" would be a prerequisite, this method would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The analysis of crystal structures of related nicotinonitrile derivatives provides valuable insights into the expected packing and hydrogen bonding patterns.

Computational and Theoretical Chemistry Studies on 5 Methyl 6 Methylamino Nicotinonitrile and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) serves as a fundamental tool in the computational analysis of nicotinonitrile derivatives, offering insights into their electronic structure, stability, and reactivity. A common approach involves geometry optimization and the calculation of electronic properties using functionals like B3LYP with a basis set such as 6-31G(d,p). nih.govnih.gov These calculations are crucial for understanding the molecule's behavior at a quantum-mechanical level.

The electronic properties of 5-methyl-6-(methylamino)nicotinonitrile can be characterized by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. mdpi.com

Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a lower chemical potential suggests a higher tendency to accept electrons, while higher hardness indicates greater resistance to changes in its electron configuration. mdpi.com

Table 1: Theoretical Electronic Properties of a Representative Nicotinonitrile Analog *

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Chemical Potential (μ) | -4.0 eV |

| Hardness (η) | 2.2 eV |

| Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 3.64 eV |

Data is representative of nicotinonitrile derivatives and calculated using DFT (B3LYP/6-31G(d,p)).

Molecular Docking Simulations for Ligand-Target Interactions (e.g., protein binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For nicotinonitrile derivatives, which have shown potential as kinase inhibitors, molecular docking studies are instrumental in understanding their mechanism of action. bioinformation.netalliedacademies.org

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's binding pocket. alliedacademies.org For this compound, docking studies against a target kinase, for example, could elucidate how the methyl and methylamino groups contribute to binding affinity and selectivity. The docking score, a measure of the predicted binding affinity, helps in ranking potential inhibitors. researchgate.net

Table 2: Representative Molecular Docking Results for a Nicotinonitrile Analog with a Target Kinase *

| Parameter | Value/Residues |

| Docking Score | -9.5 kcal/mol |

| Hydrogen Bond Interactions | GLU8, LYS20, ASP145 |

| Hydrophobic Interactions | LEU7, VAL15, ILE84 |

| Pi-Pi Stacking Interactions | PHE80 |

This data is illustrative of typical interactions observed for nicotinonitrile-based kinase inhibitors.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and interpret the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. mdpi.comnih.gov By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.netresearchgate.net

For this compound, TD-DFT calculations can help in understanding the nature of its electronic transitions, typically π → π* and n → π* transitions, which are characteristic of aromatic and heterocyclic compounds. mdpi.com The predicted spectrum can be compared with experimental data to validate the computational model and aid in the interpretation of the observed spectral features. mdpi.com The choice of functional and basis set, such as B3LYP/6-311+G(d,p), and the inclusion of a solvent model are important for obtaining accurate predictions. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for a Representative Nicotinonitrile Analog in Methanol *

| Transition | λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 350 | 0.25 |

| S0 → S2 | 280 | 0.15 |

| S0 → S3 | 250 | 0.40 |

Data is representative and calculated using TD-DFT (B3LYP/6-311+G(d,p)) with a PCM solvent model.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are valuable in drug design for predicting the activity of new compounds and for understanding the structural features that are important for their biological function. mdpi.com

For a series of nicotinonitrile analogs, a QSAR model can be developed using various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict their inhibitory activity against a particular target. ccspublishing.org.cn Multiple Linear Regression (MLR) is a common statistical method used to build QSAR models. mdpi.com SAR studies, on the other hand, provide qualitative insights into how different functional groups at various positions on the nicotinonitrile scaffold affect the biological activity. nih.gov

Table 4: Example of a QSAR Equation for a Series of Nicotinonitrile Analogs *

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 2.0

| Descriptor | Definition |

| pIC₅₀ | Negative logarithm of the half maximal inhibitory concentration |

| LogP | Logarithm of the octanol-water partition coefficient |

| MW | Molecular Weight |

| HBD | Number of Hydrogen Bond Donors |

This is a hypothetical QSAR model for illustrative purposes.

Solvation Models and Solvatochromism Investigations in Theoretical Frameworks

Solvation models are essential in computational chemistry for describing the effect of a solvent on the properties of a solute molecule. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This model can be used to calculate solvation free energies and to study how the electronic structure and properties of a molecule, like this compound, change in different solvent environments.

Solvatochromism, the change in the color of a solution with a change in the solvent, can be investigated computationally by performing TD-DFT calculations in different solvent models. By predicting the UV-Vis spectra in solvents of varying polarity, it is possible to understand how the solvent stabilizes the ground and excited states of the molecule, leading to shifts in the absorption maxima.

Table 5: Theoretical Solvation Free Energy of a Representative Nicotinonitrile Analog in Different Solvents *

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Methanol | 32.6 | -6.2 |

| Acetonitrile | 36.6 | -5.8 |

| Chloroform | 4.8 | -3.1 |

Data is representative and calculated using a PCM model at the B3LYP/6-31G(d,p) level of theory.

Mechanistic Research in Biological Systems Focus on in Vitro Investigations

Elucidation of Molecular Targets and Intracellular Signaling Pathways

In vitro studies are fundamental to understanding the direct interactions of a compound with biological molecules, providing insights into its potential therapeutic applications and mechanisms of action. Research on nicotinonitrile derivatives has revealed interactions with a variety of molecular targets, including enzymes, receptors, and macromolecules.

Enzyme Inhibition Mechanism Studies

GCN5: Research has identified a trisubstituted nicotinonitrile derivative, DC_HG24-01, as a novel inhibitor of the human general control non-repressed protein 5 (GCN5), a histone acetyltransferase (HAT). Through AlphaScreen-based high-throughput screening and subsequent radioactive acetylation assays, DC_HG24-01 was found to inhibit human GCN5 with a half-maximal inhibitory concentration (IC50) of 3.1 ± 0.2 μM. Docking studies suggest that this inhibition occurs through the compound occupying the binding pocket of the acetyl-CoA cofactor, thereby preventing the transfer of an acetyl group to histone substrates. This inhibition of GCN5's enzymatic activity leads to downstream effects on histone acetylation and gene expression.

EGFR: While direct studies on 5-methyl-6-(methylamino)nicotinonitrile are not available, the broader class of nicotinonitrile derivatives has been investigated for their potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Some derivatives have shown inhibitory activity against EGFR, a key regulator of cell growth and proliferation. For instance, novel nicotinonitrile derivatives bearing imino moieties have been found to inhibit tyrosine kinases, with the most potent compounds exhibiting IC50 values in the nanomolar range (311 and 352 nM) nih.gov. This suggests that the nicotinonitrile scaffold could be a promising starting point for the development of EGFR inhibitors.

Carbonic Anhydrase: There is currently no available scientific literature detailing the direct inhibitory or activatory effects of this compound on carbonic anhydrase enzymes.

Nucleic Acid (e.g., DNA) and Other Macromolecular Binding Investigations

Currently, there are no specific studies available in the scientific literature that investigate the direct binding interactions of this compound with nucleic acids such as DNA or other macromolecules.

Cellular Level Mechanisms of Action (In Vitro Cell Line Based Studies)

The effects of a compound on whole cells provide a more integrated understanding of its biological activity, bridging the gap between molecular interactions and physiological outcomes.

Modulation of Cell Cycle Progression and Regulation

In vitro studies on the GCN5 inhibitor DC_HG24-01, a trisubstituted nicotinonitrile, have demonstrated its ability to modulate the cell cycle. Treatment of the MV4-11 human leukemia cell line with this compound resulted in a cell cycle arrest at the G1 phase. This effect is consistent with the inhibition of GCN5, which plays a role in the regulation of genes involved in cell cycle progression. The arrest in the G1 phase prevents cells from entering the S phase, thereby inhibiting cell proliferation.

Induction and Pathways of Apoptosis in Cellular Models

The inhibition of GCN5 by the nicotinonitrile derivative DC_HG24-01 has also been shown to induce apoptosis, or programmed cell death, in MV4-11 cells. The study indicated that the compound's ability to retard cell proliferation is linked to the induction of apoptosis. Furthermore, other novel nicotinonitrile derivatives have been shown to induce intrinsic apoptosis in colon cancer cells, as evidenced by a significant 3-6 fold induction of caspases 9 and 3 nih.gov. This suggests that the nicotinonitrile scaffold can be a key element in compounds designed to trigger apoptotic pathways in cancer cells.

Interactive Data Table: In Vitro Activity of Nicotinonitrile Derivatives

| Compound Class | Target | Assay | Cell Line | Effect | IC50/EC50 |

| Trisubstituted Nicotinonitrile (DC_HG24-01) | GCN5 | Radioactive Acetylation Assay | - | Inhibition | 3.1 ± 0.2 μM |

| Trisubstituted Nicotinonitrile (DC_HG24-01) | - | Cell Proliferation Assay | MV4-11 | Cell Cycle Arrest (G1) | - |

| Trisubstituted Nicotinonitrile (DC_HG24-01) | - | Apoptosis Assay | MV4-11 | Induction of Apoptosis | - |

| Nicotinonitrile Derivatives | Tyrosine Kinase | Enzyme Inhibition Assay | - | Inhibition | 311 - 352 nM |

| Nicotinonitrile Derivatives | - | Apoptosis Assay | Colon Cancer Cells | Induction of Intrinsic Apoptosis | - |

Following a comprehensive search for scientific literature detailing the in vitro biological mechanisms of this compound, it has been determined that there is no specific research data available for this particular compound within the public domain of scientific and academic publications.

The conducted searches aimed to find information pertaining to the following areas as specified in the request:

Anti-proliferative Effects and Growth Inhibition in Various Cell Lines: No studies detailing the cytotoxic or anti-proliferative effects of this compound on any cancer or other cell lines were identified.

Antioxidant Activity Mechanisms: There is no available research on the free radical scavenging pathways or other antioxidant mechanisms of this compound.

Antimicrobial Action Mechanisms: No investigations into the antibacterial, antifungal, or antibiofilm properties of this compound could be found.

Mechanisms of Enzyme Inhibition: Information regarding the inhibitory effects of this specific compound on any enzymes is not present in the available literature.

Translational Potential: Without any foundational in vitro mechanistic discoveries, an assessment of the translational potential of this compound cannot be made.

While research exists for other nicotinonitrile derivatives and their various biological activities, the explicit instruction to focus solely on this compound prevents the inclusion of data from related but structurally distinct compounds. Therefore, due to the absence of specific scientific data for this compound, it is not possible to generate the requested article.

Applications As Synthetic Intermediates and Advanced Precursors in Chemical Synthesis

Role of 5-methyl-6-(methylamino)nicotinonitrile in the Synthesis of Fused Heterocyclic Systems (e.g., pyrazolo[3,4-b]pyridines)

The structure of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. As a substituted 6-aminonicotinonitrile, it belongs to a class of compounds widely used for constructing bicyclic and polycyclic frameworks. The adjacent amino and nitrile groups are key to its reactivity, enabling cyclization reactions to form a new ring fused to the parent pyridine (B92270) core.

One of the most significant applications of aminonicotinonitrile derivatives is in the synthesis of pyrazolo[3,4-b]pyridines. This scaffold is of great interest due to its presence in numerous biologically active compounds. mdpi.com The general strategy often involves the reaction of a hydrazine derivative with a suitably functionalized pyridine. For instance, 6-hydrazino-4-methyl-2-chloronicotinonitriles can be reacted with 1,3-diketones to form 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.netsemanticscholar.org

While direct synthesis from this compound would require specific reaction pathways, its 6-amino-3-cyanopyridine core is the essential component for such cyclizations. The amino group can react with various 1,3-bielectrophilic reagents, such as diketones, ketoesters, or α,β-unsaturated ketones, to initiate the formation of the fused pyrazole ring. mdpi.comnih.gov Another powerful method for intramolecular cyclization involving a nitrile group is the Thorpe-Ziegler reaction, which uses a strong base to induce the cyclization of dinitriles or aminonitriles to form an enamine, which is a key step in forming fused rings. wikipedia.orgekb.egsynarchive.com

The table below summarizes common synthetic routes to the pyrazolo[3,4-b]pyridine core, illustrating the types of precursors and reagents that could be adapted for use with this compound.

| Precursor Type | Reagent(s) | Fused System Formed | Reference(s) |

| 5-Aminopyrazole | α,β-Unsaturated Ketones | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | 4-Arylidene-2-phenyloxazol-5(4H)-ones (Azlactones) | Pyrazolo[3,4-b]pyridin-6-one | nih.gov |

| 6-Hydrazino-nicotinonitrile | 1,3-Diketones | 1H-Pyrazolo[3,4-b]pyridine | researchgate.netsemanticscholar.org |

| 5-Amino-1-phenyl-pyrazole | Benzoylacetone | Pyrazolo[3,4-b]pyridine | nih.gov |

Contribution to the Assembly of Complex Molecular Architectures for Medicinal Chemistry

The nicotinonitrile (3-cyanopyridine) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its utility stems from its ability to act as a versatile synthetic intermediate, allowing for the construction of diverse and highly functionalized molecules. These molecules often possess significant biological activity, including applications in drug discovery and as functional materials.

The structure of this compound provides several points for chemical modification, making it an excellent starting material for generating libraries of compounds for biological screening. The methylamino group can be acylated, alkylated, or used as a nucleophile in substitution reactions. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to build further heterocyclic rings. This versatility allows for the systematic modification of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Nicotinonitrile derivatives are integral to the development of compounds targeting a range of diseases. For example, complex structures based on a 3-cyano-6-(pyrazoloamino)pyridine core have been developed as dual inhibitors of Aurora kinase and tubulin polymerization, which are important targets in cancer therapy. The pyrazolo[3,4-b]pyridine framework, accessible from aminonicotinonitrile precursors, is found in molecules developed as kinase inhibitors, antimalarials, and antienterovirals.

The following table presents examples of complex molecular architectures derived from or related to the nicotinonitrile and pyrazolopyridine scaffolds, highlighting their applications in medicinal chemistry.

| Compound Class | Biological Target/Application | Structural Core | Reference(s) |

| Pyrazolopyridines | Kinase Inhibitors | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| 3-Cyano-6-(pyrazoloamino)pyridines | Aurora Kinase / Tubulin Polymerization Inhibitors | 3-Cyanopyridine | |

| Pyrazolopyridines | Alzheimer's Disease Plaque Probes | Pyrazolo[3,4-b]pyridine | mdpi.com |

| Pyrazolopyridines | Antiviral Agents | Pyrazolo[3,4-b]pyridine | mdpi.com |

Integration into Functional Materials Development

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials. Its potential applications span areas such as fluorescent dyes and corrosion inhibitors, where molecular structure dictates material performance.

Fluorescent Dyes: The design of organic fluorescent dyes often relies on creating a "push-pull" system within the molecule, where an electron-donating group (the "push") is conjugated with an electron-withdrawing group (the "pull"). This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, which is often responsible for strong fluorescence. The this compound structure inherently contains these features:

Electron-Donating Group: The methylamino group (-NHCH₃) is a potent electron donor.

Electron-Withdrawing Group: The nitrile group (-CN) is a strong electron acceptor.

These two groups are positioned on the same pyridine ring system, allowing for effective electronic communication. This intrinsic push-pull character suggests that the molecule could serve as a core for novel fluorescent dyes. Further chemical modifications could be used to extend the conjugation and tune the absorption and emission wavelengths across the visible spectrum. The synthesis of highly efficient fluorescent dyes from various substituted aminopyridine dicarbonitriles has been reported, demonstrating the viability of this molecular design. researchgate.net

Corrosion Inhibitors: Chemical corrosion inhibitors function by adsorbing onto a metal surface to form a protective barrier that prevents interaction with corrosive agents. The effectiveness of an organic inhibitor is closely linked to its ability to adsorb, which depends on its electronic structure, the presence of heteroatoms, and the number of pi-electrons.

This compound possesses several features that make it a strong candidate for a corrosion inhibitor:

Aromatic Pi-System: The pyridine ring has a cloud of pi-electrons that can interact with the vacant d-orbitals of metal atoms.

Heteroatoms: The molecule contains three nitrogen atoms (one in the pyridine ring, one in the amino group, and one in the nitrile group), which have lone pairs of electrons that can coordinate with metal ions on the surface.

These structural elements facilitate strong adsorption onto metal surfaces, creating a stable protective film. Aromatic and heterocyclic compounds containing nitrogen are well-established as effective corrosion inhibitors for various metals and alloys. tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-6-(methylamino)nicotinonitrile, and how can reaction conditions be optimized?

- Synthesis Strategy : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, similar to methods used for structurally related nicotinonitriles. For example, 6-amino-5-methoxynicotinonitrile is synthesized using 5-bromo-3-methoxy-pyridin-2-amine, zinc cyanide, and a palladium catalyst in N,N-dimethylformamide under nitrogen .

- Optimization : Reaction parameters such as temperature (80–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) should be systematically tested. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Methods :

- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., methylamino group at position 6).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 161.17 g/mol for CHN).

- FT-IR : Peaks at ~2200 cm confirm the nitrile group .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity.

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators for dust control. For higher exposure, OV/AG/P99 respirators are recommended .

- Toxicity : Acute toxicity (oral LD > 300 mg/kg in rats) and potential carcinogenicity (IARC Group 3) require strict containment. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .

- Waste Disposal : Incinerate in approved facilities to prevent environmental release .

Advanced Research Questions

Q. How does the methylamino group at position 6 influence the compound’s biological activity and pharmacokinetics?

- Structure-Activity Relationship (SAR) : The methylamino group enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), improving binding affinity. Lipophilicity (logP ~1.5) suggests moderate blood-brain barrier permeability .

- Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) likely metabolize the nitrile group into amides or carboxylic acids, requiring metabolite profiling via LC-MS/MS .

Q. What experimental strategies resolve contradictions in reported biological activities of nicotinonitrile derivatives?

- Case Study : If anti-inflammatory activity varies across studies, validate assays using:

- Primary Cells : Human macrophages treated with LPS to measure TNF-α suppression.

- Dose-Response Curves : IC values (e.g., 10–50 µM) compared across multiple replicates.

- Off-Target Screening : Check for interference with COX-2 or NF-κB pathways .

- Data Reproducibility : Use standardized protocols (e.g., NIH guidelines) and report %RSD for intra-/inter-lab variability .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

- In Silico Methods :

- Molecular Docking : AutoDock Vina to predict binding modes with kinases (e.g., EGFR, JAK2).

- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).

- ADMET Prediction : SwissADME to optimize solubility (<-3.0 LogS) and reduce hepatotoxicity (e.g., PAINS filters) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Scale-Up Issues :

- Catalyst Efficiency : Replace Pd with cheaper Ni catalysts; monitor metal residues via ICP-MS.

- Solvent Selection : Switch from DMF to ethanol/water mixtures for greener chemistry.

- Process Optimization : Use flow chemistry for continuous production (residence time ~30 minutes) and PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.